3-Nitro-4-(piperidin-1-yl)cinnamic acid
Description
General Overview of Cinnamic Acid Scaffold Prominence in Bioactive Molecules
The cinnamic acid scaffold, chemically known as 3-phenyl-2-propenoic acid, is a fundamental building block found extensively in nature, particularly in plants like those of the Cinnamomum genus. chemrj.org Its structure, featuring a phenyl group attached to an acrylic acid, provides a versatile framework that has been exploited by nature and scientists alike. Modern research has confirmed that cinnamic acid and its derivatives possess a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. chemrj.orgmdpi.com This wide range of bioactivity has cemented the cinnamic acid skeleton as a "privileged structure" in medicinal chemistry—a scaffold that is capable of binding to multiple biological targets with high affinity. nih.gov The trans configuration of the double bond is the most common and stable form found in nature. mdpi.com
The biological efficacy of cinnamic acid derivatives is often attributed to the various substituents that can be attached to the phenyl ring. mdpi.com These modifications can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological macromolecules.
Significance of Nitro-Substituted Aromatic Systems in Modulating Biological Activity
The introduction of a nitro group (–NO₂) onto an aromatic ring is a common strategy in drug design to enhance or confer biological activity. nih.gov The nitro group is a potent electron-withdrawing group, which can significantly alter the electronic distribution within a molecule. researchgate.net This modification can influence the compound's polarity and its ability to interact with protein targets. nih.gov
Historically, nitro-containing compounds have been investigated extensively, leading to the development of drugs with a broad spectrum of activities, including antibacterial, antiparasitic, antihypertensive, and antineoplastic effects. nih.gov The biological activity of nitroaromatic compounds is often linked to their ability to undergo bioreduction in cellular environments, which can lead to the formation of reactive nitrogen species that may have cytotoxic effects on pathogens or cancer cells. mdpi.com Furthermore, the presence of a nitro group can be crucial for the specific targeting of certain enzymes or receptors. researchgate.net For instance, the position of the nitro group on a cinnamic acid backbone has been shown to influence its antimicrobial activity. thieme-connect.com
Exploration of Piperidine-Containing Structural Motifs in Pharmaceutical Sciences
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and naturally occurring alkaloids. researchgate.netthieme-connect.com Its prevalence is a testament to its favorable physicochemical properties, which can enhance a drug candidate's pharmacokinetic profile, including membrane permeability and metabolic stability. thieme-connect.com The piperidine moiety is present in a diverse array of drug classes, such as antipsychotics, analgesics, antihistamines, and anticancer agents. researchgate.net
The inclusion of a piperidine ring can provide a basic nitrogen center, which is often crucial for salt formation and improving solubility. It can also serve as a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions with biological targets. thieme-connect.com The synthesis of molecules containing the piperidine scaffold is well-established, with numerous methods available for its incorporation into a wide range of chemical structures. chemrj.org
Research Context and Rationale for Investigating 3-Nitro-4-(piperidin-1-yl)cinnamic Acid
The hypothetical molecule, this compound, represents a logical and compelling target for synthesis and biological evaluation. The rationale for its investigation is built upon the synergistic potential of its three core components:
The Cinnamic Acid Core: Provides a proven platform with a broad spectrum of inherent biological activities and a reactive handle (the carboxylic acid) for further derivatization.
The 4-Piperidine Moiety: The placement of the piperidine ring at the fourth position of the phenyl ring introduces a bulky, basic, and lipophilic group. This could enhance the molecule's ability to cross biological membranes and interact with specific receptor sites. The combination of a piperidine ring with a cinnamic acid framework has been explored in the development of neuroprotective agents.
The specific arrangement of a nitro group ortho to a piperidine substituent on an aromatic ring is a known structural motif in some commercially available chemical reagents. This suggests that the synthesis of the target compound is chemically feasible. A plausible synthetic route could involve the Knoevenagel condensation of a suitably substituted benzaldehyde (B42025) with malonic acid, a common method for preparing cinnamic acid derivatives where piperidine itself is often used as a catalyst. chemrj.org
Given the established biological activities of nitroaromatics and piperidine-containing drugs, it is hypothesized that this compound could exhibit interesting pharmacological properties, potentially in the areas of antimicrobial, anti-inflammatory, or anticancer research. Its unique combination of functional groups warrants its synthesis and a thorough investigation of its biological profile to unlock its potential as a novel medicinal agent.
Structure
3D Structure
Properties
CAS No. |
300541-92-8 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18) |
InChI Key |
BPABUEYGYPZKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Nitro 4 Piperidin 1 Yl Cinnamic Acid
Retrosynthetic Analysis of the 3-Nitro-4-(piperidin-1-yl)cinnamic Acid Scaffold
A retrosynthetic analysis of this compound identifies two primary disconnections that simplify the molecule into readily available starting materials. The first key disconnection is at the double bond of the cinnamic acid moiety. This suggests a condensation reaction, such as the Knoevenagel or Perkin reaction, as the final bond-forming step. This approach points to 3-nitro-4-(piperidin-1-yl)benzaldehyde (B1301767) as a key intermediate aldehyde and a two-carbon component like malonic acid or an acetic anhydride (B1165640) derivative.
The second major disconnection targets the carbon-nitrogen bond between the aromatic ring and the piperidine (B6355638) group. This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. The required precursors for this step would be piperidine and a substituted nitroaromatic ring bearing a suitable leaving group, such as a halogen, at the C-4 position. A plausible starting material for the aromatic component is 4-halogeno-3-nitrobenzaldehyde , with 4-fluoro-3-nitrobenzaldehyde (B1361154) being a particularly effective substrate due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.
This two-pronged retrosynthetic strategy provides a logical and efficient pathway for the total synthesis of the target molecule from simple, commercially available precursors.
Multi-step Synthetic Pathways to this compound
The forward synthesis, guided by the retrosynthetic analysis, involves a sequential construction of the molecule, beginning with the formation of the core aromatic precursor followed by the elaboration of the cinnamic acid side chain.
The synthesis of the key intermediate, 3-nitro-4-(piperidin-1-yl)benzaldehyde, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by an amine.
The process commences with a starting material such as 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde. The nitro group, being a strong electron-withdrawing group, activates the position para to it for nucleophilic attack. The reaction is carried out by treating the halogenated nitrobenzaldehyde with piperidine. Often, a base such as potassium carbonate (K₂CO₃) is added to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a sufficient reaction rate. Upon completion, a standard aqueous workup and purification by recrystallization or chromatography yields the desired 3-nitro-4-(piperidin-1-yl)benzaldehyde.
With the aldehyde precursor in hand, the cinnamic acid moiety is constructed using a condensation reaction. The Knoevenagel condensation is a highly effective and widely used method for this transformation. wikipedia.orgchemrj.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, catalyzed by a weak base. wikipedia.org
In a typical procedure, 3-nitro-4-(piperidin-1-yl)benzaldehyde is reacted with malonic acid. The reaction is commonly carried out in pyridine (B92270), which acts as both the solvent and a basic catalyst. chemrj.orgprepchem.comresearchgate.net A catalytic amount of piperidine is often added to accelerate the condensation. chemrj.orgprepchem.com The reaction mixture is heated, leading to the formation of an intermediate that subsequently undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.org The final product, this compound, precipitates upon acidification of the reaction mixture and can be purified by recrystallization from a suitable solvent like ethanol. prepchem.com
For the synthesis to be viable for larger scales, optimization of reaction conditions is crucial to maximize yield, minimize byproducts, and ensure operational safety. Key parameters for the Knoevenagel condensation include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
Catalyst and Solvent: While the classic Knoevenagel condensation often uses a combination of pyridine and piperidine, concerns over the toxicity of pyridine have led to the investigation of alternatives. rsc.org Studies have shown that other tertiary amines, such as triethylamine (B128534) (TEA), can serve as effective base promoters in less toxic solvents like toluene, often still requiring a catalytic amount of piperidine for optimal results. rsc.org The ratio of the base to the reactants is a critical parameter that must be fine-tuned to achieve maximum yield. rsc.org
Temperature and Reaction Time: The reaction temperature and duration are interdependent variables. Orthogonally designed experiments on similar condensation reactions have shown that a balance must be struck to ensure complete reaction without promoting side reactions or decomposition. researchgate.net For instance, in related preparations, reaction times of 1.5 to 4 hours at temperatures ranging from 80°C to reflux are common. prepchem.comresearchgate.net
Stoichiometry: The molar ratio of the aldehyde to the active methylene compound can significantly influence the reaction outcome. A slight excess of malonic acid is often employed to ensure complete conversion of the more valuable aldehyde precursor. researchgate.net
The table below summarizes key parameters that can be optimized for the Knoevenagel condensation step.
| Parameter | Variable | Typical Range/Options | Effect on Reaction |
| Catalyst | Base | Piperidine, Pyridine, Triethylamine (TEA) | Influences reaction rate and mechanism. chemrj.orgrsc.org |
| Solvent | Medium | Pyridine, Toluene, Ethanol, Solvent-free | Affects solubility of reactants and can play a catalytic role. prepchem.comrsc.org |
| Temperature | Heat Input | 80°C - Reflux Temperature | Controls reaction rate; higher temperatures can lead to byproducts. prepchem.commdpi.com |
| Reactants | Molar Ratio (Aldehyde:Malonic Acid) | 1:1 to 1:3 | An excess of malonic acid can drive the reaction to completion. researchgate.net |
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers multiple sites for further chemical modification. The carboxylic acid group is a primary handle for derivatization, allowing for the synthesis of a variety of related compounds.
The conversion of the carboxylic acid to an ester is a common and valuable transformation. This can be accomplished through several methods, with Fischer-Speier esterification being the most direct. researchgate.netsapub.org
Fischer Esterification: This method involves reacting this compound with an alcohol (e.g., ethanol, methanol, butanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). researchgate.net The reaction is an equilibrium process, and it is usually driven to completion by using a large excess of the alcohol, which also serves as the solvent. The mixture is heated under reflux for several hours. After the reaction is complete, the excess alcohol is removed, and the crude ester is purified, often by extraction and column chromatography, to yield the desired product. researchgate.netsapub.org
Other esterification methods include reaction with alkyl halides in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with an alcohol under milder conditions. beilstein-journals.orgmedcraveonline.com These alternative methods can be advantageous when dealing with sensitive substrates or when specific reaction conditions are required.
Amidation Reactions for Diverse Conjugate Formation
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of amide conjugates. These reactions are crucial for creating libraries of compounds with potentially diverse biological activities. The general approach involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.
A variety of coupling reagents can be employed to facilitate this transformation. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. The choice of solvent is critical and typically involves aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and to prevent interference with the reaction.
The reaction conditions, including temperature and reaction time, are optimized based on the specific amine being coupled. While many amidations proceed efficiently at room temperature, gentle heating may be required for less reactive amines. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
The diversity of the resulting amide conjugates is dictated by the choice of the amine coupling partner. A broad spectrum of amines, ranging from simple alkylamines to more complex and biologically relevant moieties, can be utilized. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the R group of the amide.
Table 1: Illustrative Examples of Amidation Reactions of Cinnamic Acid Derivatives
| Amine (H₂N-R) | Coupling Reagent | Solvent | Typical Yield (%) |
|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 85-95 |
| Aniline | DCC/NHS | DCM | 80-90 |
| Glycine methyl ester | HATU | DMF | 90-98 |
| Morpholine | T3P | THF | 88-96 |
Note: The data in this table is illustrative and represents typical yields for amidation reactions of various cinnamic acid derivatives as specific data for this compound is not publicly available. The actual yields may vary depending on the specific reaction conditions and the nature of the reactants.
Transformations of the Nitro Group: Reduction and Further Derivatization
The nitro group on the aromatic ring of this compound is a key functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This transformation is significant as it opens up a new avenue for derivatization, allowing for the introduction of a wide range of substituents at this position.
The reduction of the aromatic nitro group to an amine can be achieved using several established methods. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov This method is generally clean and provides high yields.
Alternatively, chemical reduction methods can be used. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or metals such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media are effective for this purpose. nih.gov The choice of the reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. For instance, sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can sometimes be used for a milder reduction.
Once the nitro group is reduced to an amine (3-amino-4-(piperidin-1-yl)cinnamic acid), this new functional group can be further derivatized. For example, it can undergo acylation with various acyl chlorides or anhydrides to form amides, or it can be reacted with sulfonyl chlorides to yield sulfonamides. It can also be a precursor for diazotization reactions, followed by Sandmeyer or other related reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Typical Outcome |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | High yield of the corresponding amine |
| SnCl₂·2H₂O | Ethanol, reflux or HCl | Effective for nitro group reduction |
| Fe/HCl | Aqueous ethanol, reflux | Classical and cost-effective method |
| Zn/CH₃COOH | Acetic acid, gentle heating | Mild reduction conditions |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Can offer chemoselectivity |
Modifications and Substitutions on the Piperidine Ring System
The piperidine ring in this compound offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties. While the piperidine ring is generally stable, it can undergo certain transformations, particularly if it is first converted into a more reactive intermediate.
One potential avenue for modification involves the N-dealkylation of the piperidine nitrogen from the aromatic ring, which is a challenging transformation but could be explored under specific conditions. A more common approach to introduce diversity is to start with a substituted piperidine during the initial synthesis of the molecule. By using various substituted piperidines in the nucleophilic aromatic substitution reaction that forms the 4-(piperidin-1-yl) moiety, a range of analogs with different substituents on the piperidine ring can be generated.
Furthermore, if the piperidine ring itself contains functional groups, these can be manipulated. For example, if a piperidine derivative with a hydroxyl group is used, this hydroxyl group can be further acylated or alkylated. Similarly, a ketone functionality on the piperidine ring could be subjected to reduction or reductive amination to introduce further diversity.
The functionalization of the piperidine ring can significantly impact the molecule's lipophilicity, polarity, and conformational flexibility, which in turn can influence its biological activity.
Exploration of Stereoselective Synthetic Approaches for Chiral Analogs
The structure of this compound does not inherently possess a chiral center. However, the introduction of chirality can be a key strategy in the development of new therapeutic agents, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Stereoselective synthetic approaches can be employed to generate chiral analogs of this compound. One strategy is to introduce a chiral center on the piperidine ring. This can be achieved by using an enantiomerically pure substituted piperidine as a starting material in the synthesis. For example, using (R)- or (S)-3-hydroxypiperidine would lead to the formation of the corresponding chiral analogs of this compound.
Another approach involves the modification of the cinnamic acid backbone. Although the double bond in cinnamic acid is typically in the more stable E-configuration, it is conceivable to explore the synthesis of the Z-isomer. nih.gov More significantly, reactions targeting the double bond, such as asymmetric dihydroxylation or asymmetric epoxidation, could introduce chiral centers on the acrylic acid side chain. Subsequent transformations of these chiral intermediates would lead to a variety of enantiomerically enriched analogs.
Furthermore, if the nitro group is reduced to an amine, and this amine is then used in a reaction that creates a new stereocenter, such as a Pictet-Spengler reaction with a chiral aldehyde, this could lead to the formation of complex, chiral, fused-ring systems. The development of stereoselective synthetic routes is a sophisticated area of organic synthesis that can provide access to novel and potentially more potent and selective bioactive molecules.
Molecular Mechanism of Action and in Vitro Biological Investigations
Investigation of Anti-inflammatory Modulatory Effects in Cellular and Biochemical Models
Inflammation is a complex biological response implicated in numerous diseases. Key molecular targets for anti-inflammatory drug discovery include enzymes like cyclooxygenases and signaling pathways such as NF-κB.
Assessment of Cyclooxygenase (COX) Enzyme Inhibition Profiles
Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. While there is no specific data on 3-Nitro-4-(piperidin-1-yl)cinnamic acid's effect on COX enzymes, other cinnamic acid derivatives have been shown to modulate their activity. researchgate.net For instance, some derivatives have been found to lower inflammatory responses where COX-2 is a key marker. researchgate.net Studies on related compounds, such as the non-selective COX inhibitor naproxen (B1676952) and the selective COX-2 inhibitor valdecoxib, have shown protective effects in models of neurotoxicity by reducing oxidative stress. nih.gov Future research could explore whether this compound exhibits selective or non-selective inhibition of COX enzymes.
Analysis of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. mdpi.comnih.gov It controls the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com The inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds. nih.govnih.gov Curcumin, a well-known natural product, and its synthetic analogs have demonstrated potent NF-κB inhibitory activity. nih.govresearchgate.net Given that cinnamic acid derivatives have also been shown to suppress NF-κB expression, it is plausible that this compound could also modulate this pathway. researchgate.net The specific effects would depend on its ability to interfere with key components of the pathway, such as the IκB kinase (IKK) complex. mdpi.com
Quantification of Pro-inflammatory Cytokine and Mediator Production in Activated Cell Lines
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of the inflammatory response. The ability of a compound to inhibit the production of these cytokines in activated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages, is a strong indicator of its anti-inflammatory potential. nih.gov For example, certain symmetric cinnamic acid derivatives have shown remarkable inhibitory activity on the production of IL-6 and TNF-α in vitro. nih.gov An investigation into the effect of this compound on cytokine production would be a critical step in characterizing its anti-inflammatory profile.
Exploration of Immunomodulatory Effects on Specific Immune Cell Subsets (In Vitro)
Beyond general anti-inflammatory effects, a compound may exhibit specific immunomodulatory activities by affecting different immune cell subsets, such as lymphocytes or natural killer (NK) cells. For example, 3,4-Dihydroxycinnamic acid has been shown to enhance the humoral immune response in animal models. nih.gov In vitro studies can assess a compound's impact on the proliferation, differentiation, and function of these cells. This can reveal more nuanced effects on the immune system beyond simple suppression of inflammation.
Evaluation of Anti-proliferative Activities in Cancer Cell Lines (In Vitro)
Many compounds with anti-inflammatory properties also exhibit anti-proliferative effects in cancer cells, as the underlying signaling pathways are often interconnected.
Assessment of Cell Viability and Growth Inhibition Across Diverse Cancer Phenotypes
Cinnamic acid and its derivatives have been shown to induce cytostasis and reduce the proliferation of various cancer cell lines, including those from glioblastoma, melanoma, prostate, and lung carcinomas. nih.gov The concentration required to cause a 50% reduction in cell proliferation (IC50) is a standard measure of a compound's cytotoxic or cytostatic potential. nih.govnih.gov For instance, the IC50 for cinnamic acid in HT-144 melanoma cells was found to be 2.4 mM. nih.gov The anti-proliferative activity of novel compounds like this compound would need to be evaluated across a panel of cancer cell lines representing diverse phenotypes to determine its potency and spectrum of activity.
| Cell Line | Cancer Phenotype | Reported IC50 of Cinnamic Acid |
| HT-144 | Melanoma | 2.4 mM nih.gov |
| Various | Glioblastoma, Melanoma, Prostate, Lung Carcinoma | 1 to 4.5 mM nih.gov |
Induction of Apoptosis and Necroptosis Pathways in Malignant Cells.
Extensive searches of peer-reviewed scientific literature and databases have yielded no specific studies investigating the induction of apoptosis or necroptosis pathways in malignant cells by This compound . While derivatives of cinnamic acid and compounds containing piperidine (B6355638) moieties have been noted for their pro-apoptotic effects in various cancer models, direct experimental evidence for this specific compound is not currently available. nih.govnih.govnih.gov
Investigation of Anti-migratory and Anti-invasive Properties in Cancer Cell Models.
No specific in vitro studies on the anti-migratory or anti-invasive properties of This compound in cancer cell models have been found in the public domain. The broader class of cinnamic acid derivatives has been explored for anti-metastatic potential, but specific data for this compound are lacking. nih.gov
Identification and Characterization of Specific Molecular Targets.
Enzyme Kinetics and Inhibitor Binding Studies.
There are no available studies that report on the enzyme kinetics or inhibitor binding properties of This compound . While related compounds have been investigated as enzyme inhibitors, for instance, as inhibitors of tyrosinase or phenylalanine ammonia-lyase, no such characterization has been published for this specific molecule. nih.govnih.gov
Receptor Ligand Binding Assays and Receptor Function Modulation.
No data from receptor ligand binding assays or studies on the modulation of receptor function by This compound are present in the current scientific literature. Methodologies for such assays are well-established, but they have not been applied to this compound in any published research. nih.gov
Proteomic and Metabolomic Profiling for Target Discovery.
A comprehensive search has revealed no proteomic or metabolomic profiling studies conducted to identify the molecular targets of This compound . Such chemoproteomic approaches have been used to identify the cellular targets of other nitro-fatty acids, but similar research on this specific cinnamic acid derivative has not been reported. nih.gov
Data Tables
Due to the absence of specific experimental data for This compound in the reviewed literature, no data tables can be generated at this time.
Phenotypic Screening and Deconvolution Strategies for Novel Biological Pathways
Following an extensive review of scientific literature, no specific studies detailing the use of phenotypic screening or subsequent target deconvolution strategies for "this compound" have been identified.
Phenotypic screening is a drug discovery paradigm where substances are tested for their ability to induce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. This approach allows for the discovery of compounds that work through novel mechanisms of action. Once a "hit" compound is identified through a phenotypic screen, target deconvolution (or target identification) is the process of determining the molecular target(s) responsible for the observed phenotype. This is a critical step in understanding the compound's mechanism of action and for further drug development. Common target deconvolution strategies include affinity chromatography, expression profiling, and genetic methods such as RNA interference or CRISPR-Cas9 screening.
While these methodologies are powerful tools in modern drug discovery, there is no publicly available research indicating that "this compound" has been subjected to such a discovery pipeline. Therefore, no data on its activity in phenotypic screens or any efforts to identify its molecular targets via deconvolution can be presented.
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Elucidation of Essential Pharmacophoric Features for Biological Activity
The fundamental pharmacophore of 3-Nitro-4-(piperidin-1-yl)cinnamic acid and its analogs for potent enzyme inhibition, especially against autotaxin, consists of several key features. A critical component is a carboxylic acid or a bioisostere, which often interacts with key residues in the active site of the target enzyme. nih.govnih.gov The aromatic ring of the cinnamic acid scaffold serves as a central scaffold for positioning other crucial substituents.
Impact of Substituent Position and Electronic Properties on Potency and Selectivity
The potency and selectivity of this compound analogs are highly sensitive to the position and electronic nature of substituents on the phenyl ring.
Nitro Group Position: The placement of the nitro group at the 3-position, ortho to the piperidine (B6355638) ring, is often crucial for high potency. This specific positioning can influence the orientation of the piperidine ring and create favorable interactions with the enzyme. Studies on related cinnamic acid derivatives have shown that the position of substituents on the aromatic ring significantly alters biological activity. nih.gov
Electronic Effects: The strong electron-withdrawing nature of the nitro group plays a significant role in the molecule's inhibitory activity. mdpi.com This electronic pull can modulate the pKa of the carboxylic acid and enhance interactions with the target enzyme. Replacing the nitro group with other electron-withdrawing groups, such as a cyano or trifluoromethyl group, can have varied effects on potency, highlighting the importance of a specific electronic distribution for optimal activity. Conversely, the introduction of electron-donating groups generally leads to a decrease in inhibitory potency.
The following table summarizes the impact of different substituents on the phenyl ring of cinnamic acid analogs on their inhibitory activity against various enzymes.
| Compound/Analog | Substituent | Position | Biological Target | Observed Activity |
| 4-Methoxy-trans-cinnamic acid | Methoxy (B1213986) (-OCH3) | 4 | α-glucosidase | High inhibitory activity nih.gov |
| 4-Methoxy-trans-cinnamic acid ethyl ester | Methoxy (-OCH3) | 4 | α-glucosidase | High inhibitory activity nih.gov |
| trans-Cinnamic acid analogs | Alkoxy (-OR) | 4 | α-glucosidase | Increased bulkiness decreased activity nih.gov |
| Cinnamic acid derivatives | Hydroxyl (-OH), Fluoride (-F) | - | Nitrification | Favorable for inhibition mdpi.com |
| Cinnamic acid derivatives | Nitro (-NO2), Methoxyl (-OCH3) | - | Nitrification | Decreased inhibitory efficacy mdpi.com |
Strategic Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements have been explored.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is another key target for bioisosteric replacement to enhance properties such as cell permeability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can often replicate the key hydrogen bonding interactions of the carboxylic acid with the target enzyme.
Piperidine Ring Analogs: The piperidine ring can be replaced with other saturated or unsaturated heterocyclic systems, such as morpholine, piperazine, or pyridine (B92270), to explore different hydrophobic interactions and vector orientations within the enzyme's binding pocket.
The table below illustrates some common bioisosteric replacements. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement(s) |
| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Acylsulfonamide |
| Nitro Group (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Oxadiazole |
| Phenyl Ring | Thiophene, Pyridine, Pyrazole |
| Ester (-COOR) | Amide (-CONHR), Ketone (-COR) |
| Ketone (-C=O) | Sulfone (-SO2-), Oxime (-C=NOH) |
Design Principles for Optimized Analogs with Improved Target Engagement
The rational design of optimized analogs of this compound with enhanced target engagement is guided by a deep understanding of the SAR and the three-dimensional structure of the target enzyme. nih.govnih.gov
A key design principle involves rigidification of the molecular scaffold. Introducing conformational constraints, for example, by incorporating cyclic structures or double bonds, can reduce the entropic penalty upon binding and lead to higher affinity. nih.gov
Structure-based drug design, utilizing X-ray crystal structures of the target enzyme in complex with inhibitors, provides invaluable insights for designing new analogs. nih.gov This approach allows for the precise placement of functional groups to maximize favorable interactions with specific amino acid residues in the active site and to displace water molecules, which can lead to a significant increase in binding affinity.
Furthermore, computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the binding modes and affinities of novel analogs, thereby prioritizing the synthesis of the most promising compounds. frontiersin.org
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The relative orientation of the phenyl ring, the cinnamic acid side chain, and the piperidine ring dictates how the molecule fits into the enzyme's binding site.
The piperidine ring typically adopts a chair conformation. nih.gov The orientation of the substituent on the nitrogen atom (the substituted phenyl ring) can be either axial or equatorial, and this equilibrium can be influenced by the nature of the substituents on the piperidine ring itself. The conformation of the N-arylpiperidine moiety is crucial for establishing key hydrophobic and van der Waals interactions within the binding pocket.
The rotational freedom around the single bonds in the cinnamic acid linker allows the molecule to adopt various conformations. However, the trans-configuration of the double bond is generally preferred for optimal biological activity as it provides a more extended and rigid structure that can span the distance between different interaction points within the active site. Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are powerful tools for studying the conformational preferences of these molecules in solution and for correlating specific conformations with their biological activity. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. nih.govnih.gov This approach is fundamental in structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction, often expressed as a binding energy or docking score. biointerfaceresearch.com For 3-Nitro-4-(piperidin-1-yl)cinnamic acid, a hypothetical docking study could be performed against a relevant protein target. Given that various cinnamic acid derivatives have been investigated as inhibitors of targets like matrix metalloproteinases (MMPs), protein kinases, and receptor-interacting serine-threonine kinase 3 (RIPK3), these present plausible targets for initial screening. umsha.ac.irnih.govrsc.org
A hypothetical docking simulation of this compound into the active site of a protein kinase, for instance, would likely reveal key interactions. The cinnamic acid's carboxylate group could form hydrogen bonds with positively charged amino acid residues like lysine (B10760008) or arginine in the active site. The nitro group, being strongly electron-withdrawing, might engage in electrostatic or dipole-dipole interactions, while the piperidine (B6355638) and phenyl rings could form hydrophobic and van der Waals interactions with nonpolar residues. scielo.br
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.govmdpi.com An MD simulation, typically run for nanoseconds, models the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the durability of their interactions. rsc.orgyoutube.com The stability of the complex can be evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. mdpi.com A stable complex, indicated by low RMSD fluctuations, suggests a favorable and potentially lasting binding mode. rsc.org
Table 1: Hypothetical Molecular Docking Results for this compound against Potential Protein Targets
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Protein Kinase (e.g., SIK2) | -9.8 | Lys188, Glu239 | Hydrogen Bond, Electrostatic |
| Matrix Metalloproteinase-9 (MMP-9) | -8.5 | His401, Glu402, Ala410 | Hydrogen Bond, Hydrophobic |
| RIPK3 | -9.2 | Ser161, Gln186 | Hydrogen Bond, Pi-Alkyl |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from studies on similar compounds. umsha.ac.irrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC₅₀ values) against a specific target would be required. alquds.edu Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment) influenced by the nitro group.
Hydrophobic: (e.g., LogP) a measure of a molecule's lipophilicity.
Topological: (e.g., connectivity indices) describing the arrangement of atoms and bonds.
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that links a selection of these descriptors to the observed activity. alquds.edu For a series of cinnamic acid derivatives, a QSAR model might reveal that high activity is correlated with specific electronic properties and the presence of hydrogen bond donors. nih.gov Studies on piperidine-containing compounds have successfully used QSAR to develop models for predicting activities such as anti-HIV or anticancer effects. researchgate.netijprajournal.com
Table 2: Example of a Hypothetical QSAR Model for a Series of Cinnamic Acid Analogs
| Dependent Variable | Statistical Parameters | QSAR Equation (Example) |
| log(1/IC₅₀) | R² = 0.88, Q² = 0.75 | 0.45(Dipole Moment) - 0.21(LogP) + 1.5*(Hydrogen Bond Donors) + C |
Note: This table illustrates the format of a QSAR model. R² (correlation coefficient) and Q² (cross-validated correlation coefficient) are measures of the model's statistical quality and predictive power. The equation is for illustrative purposes only. alquds.eduijprajournal.com
Theoretical Predictions of Bioavailability and Distribution (excluding human data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial for early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic properties. researchgate.netproquest.com These predictions help to identify candidates with favorable drug-like characteristics before committing resources to synthesis and in vitro testing.
For this compound, various ADME parameters can be calculated using established computational models, often based on rules like Lipinski's Rule of Five. nih.gov
Absorption: Parameters like Caco-2 cell permeability and intestinal absorption are predicted. The presence of polar groups like the carboxylic acid and nitro group might influence its absorption profile. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. The lipophilicity and size of the piperidine ring would be important factors for these properties. mdpi.com
Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The phenyl ring is a common site for hydroxylation by CYP enzymes. nih.gov
Excretion: Properties like clearance and half-life can be estimated. mdpi.com
Table 3: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 278.28 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 2.9 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Caco-2 Permeability | Moderate | Suggests reasonable oral absorption |
| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |
Note: These values are hypothetical predictions generated by common in silico ADME software and are based on findings from studies on similar chemical structures. nih.govmdpi.com
In Silico Screening for Identification of Novel Molecular Targets
Identifying the molecular targets to which a compound binds is a critical step in understanding its mechanism of action. In silico target identification, or "target fishing," uses the structure of a compound to screen against databases of known protein structures. mdpi.com This approach can uncover unexpected therapeutic applications for a molecule.
For this compound, a similarity-based approach could be used. mdpi.com The compound's structure would be compared to libraries of known active compounds. A high degree of similarity to a set of molecules known to inhibit a particular enzyme, such as a kinase or a protease, would suggest that this enzyme is a potential target. scielo.br
Another method is reverse docking, where the ligand is docked against a large collection of protein binding sites. scielo.br Targets that consistently show favorable docking scores are identified as potential candidates for further investigation. For cinnamic acid derivatives, such screenings have identified potential targets involved in inflammation and cancer, such as COX-2 and various kinases. scielo.brscielo.brresearchgate.net
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling identifies this common set of features from a group of active molecules. The resulting model can then be used as a 3D query to screen large virtual libraries for new compounds (analogs) that match the pharmacophore and are therefore likely to be active. researchgate.net
To build a pharmacophore model based on this compound, one would ideally need a set of active analogs. The model would likely consist of features such as:
A hydrogen bond acceptor (from the carboxylate).
A hydrogen bond donor (from the carboxylate proton).
A negative ionizable feature (the deprotonated carboxylate).
An aromatic ring feature.
A hydrophobic feature (the piperidine ring).
This pharmacophore model could then be used to screen virtual databases of millions of compounds. nih.gov Hits from this virtual screen would be structurally diverse molecules that share the key interaction features of the original compound, providing a rich source of novel analogs for synthesis and testing. This approach has been successfully applied to discover inhibitors for a wide range of targets. mdpi.comresearchgate.netpreprints.org
Advanced Analytical Methodologies for Research and Characterization of Novel Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Derivatives
Spectroscopic methods are indispensable for elucidating the molecular architecture of newly synthesized compounds like 3-Nitro-4-(piperidin-1-yl)cinnamic acid. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the connectivity of atoms, the presence of specific functional groups, and the electronic properties of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules in solution. nih.gov It provides precise information about the chemical environment, connectivity, and stereochemistry of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).
For this compound, ¹H NMR spectroscopy would be expected to reveal a distinct set of signals. The protons on the aromatic ring, the vinylic protons of the cinnamic acid moiety, and the protons of the piperidine (B6355638) ring would all appear in characteristic regions of the spectrum. The vinylic protons, for instance, typically resonate between 6.20 and 7.85 ppm, with their coupling constant (J-value) confirming the trans stereochemistry of the double bond, similar to what is seen in unsubstituted trans-cinnamic acid. chemicalbook.com The aromatic protons would appear as distinct signals, their chemical shifts influenced by the strong electron-withdrawing nitro group and the electron-donating piperidinyl group. Protons adjacent to the nitro group are expected to be shifted downfield. orgchemboulder.com The piperidine ring protons would exhibit complex multiplets in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the direct observation of the carboxylic acid carbonyl carbon, the carbons of the double bond, and the individual carbons of the aromatic and piperidine rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, mapping out the spin systems within the piperidine and cinnamic acid fragments. HSQC correlates each proton signal with its directly attached carbon atom, confirming assignments made from 1D spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 168 - 175 |
| Vinylic Protons (-CH=CH-) | 6.3 - 8.0 | 115 - 145 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 115 - 155 |
| Piperidine (α-CH₂) | 3.0 - 3.5 | 50 - 55 |
| Piperidine (β, γ-CH₂) | 1.5 - 2.0 | 22 - 28 |
Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be dominated by several key absorption bands. The nitro group (–NO₂) is particularly distinctive, displaying two strong stretching vibrations. spectroscopyonline.com The asymmetric stretch for an aromatic nitro compound typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch is found between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com
Other crucial functional groups would also be readily identifiable. The carboxylic acid O–H stretch would produce a very broad band in the 3300–2500 cm⁻¹ region. The carbonyl (C=O) stretch of the α,β-unsaturated carboxylic acid would be observed around 1710–1680 cm⁻¹. The C=C stretching vibration of the alkene is expected near 1640–1620 cm⁻¹, and the aromatic C=C stretches would appear in the 1600–1450 cm⁻¹ range. Finally, the C–N stretching of the piperidinyl group would also be present.
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |
| Nitro (Aromatic) | Asymmetric N–O Stretch | 1550 - 1475 | Strong |
| Nitro (Aromatic) | Symmetric N–O Stretch | 1360 - 1290 | Strong |
| Alkene | C=C Stretch | 1640 - 1620 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Alkene (trans) | C–H Bend (out-of-plane) | 980 - 960 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The structure of this compound features an extended π-conjugated system that includes the aromatic ring, the vinylic double bond, and the nitro group.
This molecule is an example of a "push-pull" system. nih.govrsc.org The piperidine group acts as an electron-donating group (the "push") and the nitro group serves as a strong electron-withdrawing group (the "pull"). mdpi.com This intramolecular charge-transfer (ICT) character significantly affects the electronic structure, typically resulting in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the individual, non-interacting chromophores. rsc.org Aromatic nitro compounds with extended conjugation are known to absorb at longer wavelengths, often above 330 nm. libretexts.org The position of the maximum absorption wavelength (λmax) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org This sensitivity can provide further insight into the nature of the electronic ground and excited states of the molecule. nih.gov
High-Performance Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of target compounds and the assessment of their purity. They are also invaluable for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
HPLC is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.
In a typical setup, the sample is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, such as C18-silica. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. sigmaaldrich.com By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their relative hydrophobicity. The target compound, being relatively nonpolar, will be retained on the column and will elute at a characteristic retention time. A UV detector, set to a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum), is used to detect the eluting components. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 3: Representative Reversed-Phase HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~350 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Intermediate Analysis
While the final product, this compound, is a non-volatile solid and thus unsuitable for GC analysis, this technique is highly effective for monitoring the consumption of volatile starting materials or the formation of volatile intermediates during the synthesis.
For example, a potential synthesis might involve the reaction of a volatile starting material like 4-fluoro-3-nitrobenzoic acid or piperidine. GC can be used to track the disappearance of these reactants over time. A small aliquot of the reaction mixture can be withdrawn, quenched, and extracted. The organic extract is then injected into the GC, where it is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID), quantifies the components as they elute. This allows the chemist to determine when the reaction has reached completion, optimizing reaction times and preventing the formation of byproducts.
The precise structural elucidation and characterization of novel compounds are pivotal in the field of chemical research. Mass spectrometry (MS) stands out as a powerful analytical technique for determining the molecular weight and probing the structure of molecules. For a compound such as this compound, a multi-faceted MS approach, incorporating various ionization and analysis methods, is essential for comprehensive characterization.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis.
Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of fragment ions. The choice of ionization technique is critical and depends on the analyte's properties.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like cinnamic acid derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule, [M+H]⁺, in positive ion mode, or the deprotonated molecule, [M-H]⁻, in negative ion mode. The theoretical monoisotopic mass of this compound (C14H16N2O4) is 276.1110 g/mol . Therefore, the expected m/z values would be approximately 277.1188 in positive mode and 275.1032 in negative mode. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecule.
Data Table: Predicted ESI-MS Ions for this compound
| Ion Type | Predicted m/z | Ionization Mode |
|---|---|---|
| [M+H]⁺ | 277.1188 | Positive |
| [M-H]⁻ | 275.1032 | Negative |
| [M+Na]⁺ | 299.1008 | Positive |
| [M+K]⁺ | 315.0747 | Positive |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for the analysis of large biomolecules, but also effective for smaller organic molecules. In MALDI-MS, the analyte is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA). sigmaaldrich.com A pulsed laser is used to irradiate the sample, causing desorption and ionization of the analyte molecules, primarily as singly charged ions.
For this compound, MALDI-MS would also be expected to show a strong signal for the protonated molecule [M+H]⁺. One of the advantages of MALDI is its tolerance to salts and buffers, which can sometimes suppress the signal in ESI-MS. nih.gov The choice of matrix is crucial for successful analysis. Cinnamic acid derivatives themselves are sometimes used as matrices in MALDI-MS, which could present an interesting analytical consideration for this compound. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is typically achieved through collision-induced dissociation (CID), where the precursor ion is accelerated and collided with an inert gas. nih.gov
The fragmentation pattern of this compound in an MS/MS experiment would provide valuable insights into its structure. Based on the fragmentation of similar nitroaromatic and cinnamic acid compounds, several characteristic fragmentation pathways can be predicted. nih.govnih.gov
In positive ion mode, the protonated molecule ([M+H]⁺ at m/z 277.1) would likely undergo fragmentation through several key pathways:
Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to a fragment at m/z 259.1.
Loss of the nitro group (NO₂): This would result in a fragment at m/z 231.1.
Decarboxylation (loss of CO₂): Loss of the carboxyl group would produce a fragment at m/z 233.1.
Cleavage of the piperidine ring: Fragmentation of the piperidine ring could lead to various smaller fragment ions.
Loss of the entire piperidine moiety: This would result in an ion corresponding to 3-nitrocinnamic acid.
In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 275.1) would also exhibit characteristic fragmentation:
Loss of CO₂: Decarboxylation is a common fragmentation pathway in negative ion mode for carboxylic acids, leading to a fragment at m/z 231.1.
Loss of HNO₂: A neutral loss of nitrous acid from the nitro group is a known fragmentation pathway for nitroaromatic compounds. nih.gov
Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 277.1 | [M+H-H₂O]⁺ | 259.1 | H₂O |
| 277.1 | [M+H-NO₂]⁺ | 231.1 | NO₂ |
| 277.1 | [M+H-CO₂]⁺ | 233.1 | CO₂ |
The combination of these mass spectrometric techniques provides a robust methodology for the unambiguous identification and detailed structural characterization of novel derivatives such as this compound. High-resolution mass spectrometry confirms the elemental composition, while MS/MS experiments reveal the connectivity of the different functional groups within the molecule.
Future Research Directions and Research Tool Development
Development of 3-Nitro-4-(piperidin-1-yl)cinnamic Acid as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The development of this compound into such a tool could provide significant insights into cellular processes. Cinnamic acids and their derivatives are recognized as privileged structures that can interact with multiple biological targets. nih.gov The inherent functionalities of this compound could be leveraged to create probes for specific biological questions. For instance, by modifying the core structure with a fluorescent tag, it could be developed into a fluorescent probe. This approach has been successfully used for other piperidine-containing molecules to study targets like sigma receptors in fluorescence-based assays. uniba.it Such a probe could be used to visualize its cellular uptake, distribution, and interaction with target proteins, thereby helping to elucidate complex biological pathways without the need for genetic modification.
Exploration of Novel Biological Activities Beyond Anti-inflammatory and Anti-proliferative Effects
While cinnamic acid derivatives are known for their anti-inflammatory and anti-proliferative properties, the unique combination of the nitro and piperidine (B6355638) groups in this compound suggests the potential for a wider range of biological activities. nih.gov The nitro group is a key functional group in many bioactive compounds, conferring a wide spectrum of activities including antibiotic, antihypertensive, and antiparasitic effects. mdpi.com Furthermore, derivatives of cinnamic acid have been investigated for numerous other effects. Research has shown that related compounds possess activities such as tyrosinase inhibition, which is relevant for studying melanogenesis, and neuroprotective effects against conditions like oxytosis and ferroptosis. nih.govnih.govresearchgate.net The exploration of this compound could therefore uncover novel therapeutic potentials.
Table 1: Potential Biological Activities of Cinnamic Acid Derivatives for Future Investigation This table is generated based on activities reported for various cinnamic acid derivatives and related structures, suggesting potential research avenues for this compound.
| Potential Biological Activity | Relevant Research Findings for Cinnamic Acid Derivatives | Reference(s) |
|---|---|---|
| Antimicrobial | Activity against various bacteria, including multi-drug resistant strains like MRSA and H. pylori, as well as antifungal and antiviral properties. | nih.govnih.govresearchgate.netnih.gov |
| Neuroprotective | Protection against oxytosis and ferroptosis; inhibition of enzymes related to Alzheimer's disease. | nih.govnih.gov |
| Antidiabetic | Cinnamic acid derivatives have been studied for their potential in managing diabetes. | nih.gov |
| Tyrosinase Inhibition | Cinnamide derivatives linked to arylpiperazines have shown potent inhibition of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. | nih.govresearchgate.net |
| Antiparasitic | The nitro moiety is a common feature in compounds with antiparasitic activity. | mdpi.com |
| Antioxidant | Cinnamic acid and its derivatives are known to exhibit antioxidant properties. | nih.gov |
Integration with High-Throughput Screening (HTS) Platforms for Lead Identification
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. This compound is a suitable candidate for inclusion in HTS libraries for lead identification. Its synthesis is based on the common cinnamic acid scaffold, suggesting that a library of related analogues could be generated for screening campaigns. nih.gov HTS assays compatible with this type of compound include cell-based viability assays like the MTT or sulforhodamine B (SRB) assays, which are used to find cytotoxic agents. nih.gov Furthermore, reporter gene assays, such as those monitoring NF-κB activation, could be employed to screen for anti-inflammatory potential. researchgate.net The use of radioligand binding assays is another HTS-compatible method that could identify interactions with specific receptors. uniba.it Integrating this compound and its derivatives into HTS platforms could accelerate the discovery of new lead molecules for various therapeutic targets.
Strategic Development Towards Lead Optimization in Pre-clinical Drug Discovery Research
Once a "hit" compound is identified through screening, lead optimization is the process of chemically modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple points for chemical modification. Structure-activity relationship (SAR) studies would be a critical first step, investigating how changes to different parts of the molecule affect its biological activity. researchgate.net For example, research on related cinnamides has shown that the specific substitution pattern on an associated arylpiperazine ring is essential for potent tyrosinase inhibitory activity. nih.govresearchgate.net Hybridization is another promising strategy, where the compound is combined with another pharmacophore, such as a flavonoid, to potentially achieve an overadditive effect and improved stability. nih.gov
Table 2: Potential Structural Modifications for Lead Optimization This table outlines hypothetical modifications to the this compound structure to explore and optimize biological activity.
| Structural Moiety | Potential Modification Strategy | Objective |
|---|---|---|
| Nitro Group | Vary the position on the phenyl ring; replace with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). | Investigate the role of the nitro group in activity and explore alternative electronic profiles. |
| Piperidine Ring | Introduce substituents on the piperidine ring; replace with other heterocyclic systems (e.g., morpholine, piperazine). | Modulate lipophilicity, solubility, and target binding interactions. |
| Cinnamic Acid Linker | Modify the acrylic acid group to form amides or esters; alter the stereochemistry of the double bond. | Improve metabolic stability, cell permeability, and explore different binding modes. |
| Phenyl Ring | Introduce additional substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring. | Fine-tune electronic properties and steric interactions to enhance potency and selectivity. |
Investigation of Prodrug Strategies for Targeted Delivery in Research Models
Prodrugs are inactive compounds that are converted into their active form within the body, often at a specific target site. The nitroaromatic structure of this compound makes it an excellent candidate for development as a prodrug, particularly for targeting hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov This approach, known as hypoxia-activated prodrug (HAP) therapy, relies on nitroreductase enzymes, which are more active in hypoxic cells, to reduce the nitro group and trigger the release of a cytotoxic agent. nih.gov Another related strategy is Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a non-human nitroreductase gene is delivered to cancer cells, which then selectively activate a systemically administered nitroaromatic prodrug. nih.gov For example, the prodrug CB1954 is activated by E. coli nitroreductase to a potent DNA cross-linking agent. nih.gov By designing derivatives of this compound that are non-toxic but can be activated by nitroreductases, researchers could develop tools for targeted cell ablation in specific research models, such as tumor-bearing mice, to study cancer biology and therapeutic responses. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-nitro-4-(piperidin-1-yl)cinnamic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions, such as esterification or amidation, using cinnamic acid derivatives as the core scaffold. Substituents at the 4-position (e.g., piperidine) are introduced through nucleophilic substitution or transition-metal-catalyzed coupling. For example, esterification with piperidine derivatives under basic conditions (e.g., sodium acetate) is common . Optimizing stoichiometry, temperature (e.g., 60–80°C), and catalyst choice (e.g., HATU for amide bonds) improves yields. Purity is typically verified via HPLC (>95%) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include solubility (tested in polar/nonpolar solvents via shake-flask method), melting point (differential scanning calorimetry), and logP (HPLC-based determination). Spectroscopic techniques (FTIR, NMR) confirm functional groups: the nitro group shows strong absorption at ~1,520 cm⁻¹ (FTIR), while piperidine protons appear as multiplet signals at δ 1.4–2.8 ppm in ¹H NMR . UV-Vis spectroscopy (λmax ~270 nm) quantifies concentration in solution .
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The nitro and piperidine groups enhance interactions with enzyme active sites. For tyrosinase inhibition, computational docking (e.g., AutoDock Vina) predicts binding affinity to copper ions in the catalytic site. Kinetic assays (Lineweaver-Burk plots) determine inhibition type (competitive/uncompetitive). IC₅₀ values are validated via spectrophotometric monitoring of dopachrome formation .
Advanced Research Questions
Q. How can structural modifications optimize the bioactivity of this compound for therapeutic applications?
- Methodological Answer : Replace the nitro group with electron-withdrawing substituents (e.g., cyano) to enhance electrophilicity, or modify the piperidine ring (e.g., N-alkylation) to improve membrane permeability. Hybridization with bioactive moieties (e.g., brefeldin A) via ester linkages can synergize antitumor effects. In vitro cytotoxicity assays (MTT on cancer cell lines) and ADMET profiling guide optimization .
Q. What strategies address the low bioavailability of this compound in preclinical models?
- Methodological Answer : Develop prodrugs (e.g., methyl esters) to enhance intestinal absorption. Nanoformulations (liposomes, PLGA nanoparticles) improve solubility and sustained release. Pharmacokinetic studies (LC-MS/MS plasma analysis) track bioavailability, while in situ perfusion models (e.g., Caco-2 monolayers) assess permeability .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Conduct metabolite profiling (LC-HRMS) to identify degradation products. Validate in vivo activity using disease-specific models (e.g., diabetic rats for antidiabetic claims) with dose-response studies. Cross-validate findings with orthogonal assays (e.g., Western blot for target protein modulation) .
Q. What computational approaches predict the drug-likeness and toxicity of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate logP, polar surface area, and hepatotoxicity. Molecular dynamics simulations (GROMACS) assess binding stability over time. Toxicity endpoints (e.g., Ames test for mutagenicity) are prioritized for derivatives with favorable computational profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
